Cas no 1260758-40-4 (4-Chloro-5,6-difluoronicotinaldehyde)

4-Chloro-5,6-difluoronicotinaldehyde 化学的及び物理的性質
名前と識別子
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- 4-Chloro-5,6-difluoronicotinaldehyde
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- インチ: 1S/C6H2ClF2NO/c7-4-3(2-11)1-10-6(9)5(4)8/h1-2H
- InChIKey: YLALUHNUHLBPMQ-UHFFFAOYSA-N
- ほほえんだ: O=CC1C(Cl)=C(F)C(F)=NC=1
4-Chloro-5,6-difluoronicotinaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1562792-1g |
4-Chloro-5,6-difluoronicotinaldehyde |
1260758-40-4 | 98% | 1g |
¥4752.00 | 2024-08-09 |
4-Chloro-5,6-difluoronicotinaldehyde 関連文献
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4-Chloro-5,6-difluoronicotinaldehydeに関する追加情報
Introduction to 4-Chloro-5,6-difluoronicotinaldehyde (CAS No. 1260758-40-4)
4-Chloro-5,6-difluoronicotinaldehyde (CAS No. 1260758-40-4) is a fluorinated derivative of nicotinaldehyde, featuring a chloro substituent at the 4-position and fluorine atoms at the 5 and 6 positions of the pyridine ring. This compound has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. The presence of both chlorine and fluorine atoms introduces a high degree of electronic and steric modulation, making it a valuable scaffold for designing novel bioactive molecules.
The synthesis of 4-Chloro-5,6-difluoronicotinaldehyde typically involves multi-step organic transformations, starting from commercially available nicotinic acid derivatives. Key synthetic strategies often include halogenation, fluorination, and aldehyde formation steps. Advanced techniques such as cross-coupling reactions and palladium-catalyzed transformations have been employed to achieve high yields and purity. The compound’s stability under various reaction conditions makes it a versatile intermediate in organic synthesis.
In recent years, 4-Chloro-5,6-difluoronicotinaldehyde has been explored for its pharmacological potential in several therapeutic areas. Its structural motif is reminiscent of natural products known for their biological activity, prompting researchers to investigate its derivatives for possible applications in drug discovery. The electron-withdrawing nature of the chloro and fluoro groups enhances the electrophilicity of the aldehyde functionality, facilitating nucleophilic additions that are crucial for further derivatization.
One of the most promising applications of 4-Chloro-5,6-difluoronicotinaldehyde lies in the development of antimicrobial agents. Fluorinated pyridine derivatives have shown enhanced binding affinity to bacterial enzymes compared to their non-fluorinated counterparts. Preliminary studies suggest that compounds derived from 4-Chloro-5,6-difluoronicotinaldehyde exhibit promising activity against Gram-positive bacteria by interfering with essential metabolic pathways. The chlorine atom further contributes to this activity by modulating the electronic properties of the molecule.
Another area of interest is the use of 4-Chloro-5,6-difluoronicotinaldehyde as a precursor in anticancer drug development. The pyridine ring is a common structural feature in many kinase inhibitors, which are pivotal in targeted cancer therapies. By incorporating fluorine atoms into this scaffold, researchers aim to improve metabolic stability and binding affinity to protein targets. Initial computational studies indicate that derivatives of 4-Chloro-5,6-difluoronicotinaldehyde may interact with specific domains of kinases, potentially leading to novel therapeutic agents.
The compound’s potential in central nervous system (CNS) drug discovery is also under investigation. Fluorinated aromatic compounds have been extensively studied for their ability to cross the blood-brain barrier due to their lipophilicity and stability. Researchers are exploring whether modifications based on 4-Chloro-5,6-difluoronicotinaldehyde can yield molecules with improved pharmacokinetic properties suitable for treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
In addition to its pharmaceutical applications, 4-Chloro-5,6-difluoronicotinaldehyde has shown promise in materials science. Its ability to act as a building block for more complex molecules makes it valuable in designing advanced materials with specific electronic properties. For instance, conjugated polymers incorporating this unit have been explored for their potential use in organic light-emitting diodes (OLEDs) due to their fluorescence characteristics.
The chemical reactivity of 4-Chloro-5,6-difluoronicotinaldehyde allows for diverse functionalization strategies. The aldehyde group can be reduced to an alcohol or converted into an ester or amide, expanding its utility as an intermediate. Furthermore, nucleophilic substitution reactions at the 4-chloro position enable the introduction of various substituents, further diversifying the chemical space accessible through this scaffold.
Recent advances in green chemistry have also influenced the synthesis of 4-Chloro-5,6-difluoronicotinaldehyde. Researchers are increasingly adopting catalytic methods and solvent-free conditions to minimize waste and improve efficiency. These sustainable approaches align with global efforts to make pharmaceutical synthesis more environmentally friendly while maintaining high yields and purity standards.
The future direction of research on 4-Chloro-5,6-difluoronicotinaldehyde is likely to focus on expanding its biological profile through structure-activity relationship (SAR) studies. By systematically modifying various parts of the molecule, scientists aim to identify new lead compounds with enhanced potency and selectivity for specific targets. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into clinical applications.
In conclusion,4-Chloro-5,6-difluoronicotinaldehyde (CAS No. 1260758-40-4) represents a fascinating chemical entity with broad applications across multiple disciplines. Its unique structural features make it a valuable tool for drug discovery, materials science, and advanced organic synthesis. As research continues to uncover new possibilities for this compound,its significance is expected to grow further, driving innovation in both academic and industrial settings.
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